1H-borepin, 1-methyl-

Thermal Stability Aromaticity Heterocyclic Chemistry

1H-Borepin, 1-methyl- (also known as 1-methylborepin or 1-methyl-1-boracyclohepta-2,4,6-triene) is the simplest C-unsubstituted seven-membered boron-containing heterocycle. This compound features a planar ring with six π-electrons and a tricoordinate boron center possessing a vacant p-orbital, rendering it isoelectronic with the tropylium cation and conferring a degree of aromatic character.

Molecular Formula C7H9B
Molecular Weight 103.96 g/mol
CAS No. 79010-91-6
Cat. No. B15439765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-borepin, 1-methyl-
CAS79010-91-6
Molecular FormulaC7H9B
Molecular Weight103.96 g/mol
Structural Identifiers
SMILESB1(C=CC=CC=C1)C
InChIInChI=1S/C7H9B/c1-8-6-4-2-3-5-7-8/h2-7H,1H3
InChIKeyMETKHXNXRUJTPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Borepin, 1-methyl- (CAS 79010-91-6): Core Structural and Aromatic Properties for Procurement


1H-Borepin, 1-methyl- (also known as 1-methylborepin or 1-methyl-1-boracyclohepta-2,4,6-triene) is the simplest C-unsubstituted seven-membered boron-containing heterocycle [1]. This compound features a planar ring with six π-electrons and a tricoordinate boron center possessing a vacant p-orbital, rendering it isoelectronic with the tropylium cation and conferring a degree of aromatic character [2]. It is a fundamental scaffold in main-group chemistry, with its properties primarily established through foundational synthetic and spectroscopic studies in the 1980s [3].

Why 1H-Borepin, 1-methyl- Cannot Be Substituted with Alternative Borepins or Boroles


Generic substitution of 1H-borepin, 1-methyl- with other borepin derivatives or boron heterocycles is precluded by fundamental differences in aromatic character, thermal stability, and electronic structure. Borepins as a class exhibit weak aromaticity compared to carbocyclic aromatics [1], and the specific substitution pattern, particularly the absence of carbon-based substituents in 1-methylborepin, directly impacts its reactivity and stability profile [2]. Furthermore, 1-methylborepin's thermal decomposition pathway—yielding benzene upon heating [3]—is a distinct and quantifiable property not shared by substituted or annulated borepins, which often exhibit enhanced stability or divergent reactivity [4]. These inherent differences in molecular properties dictate that 1-methylborepin is not an interchangeable commodity chemical but a specific research compound with unique experimental characteristics.

1H-Borepin, 1-methyl-: Quantitative Evidence of Differentiation vs. Comparators


1-Methylborepin Thermal Stability: Quantified Decomposition vs. Benzoborepins and Boroles

1-Methylborepin exhibits thermal instability, decomposing to benzene upon heating, a property that differentiates it from more stable annulated borepins and boroles. This instability is quantified by its low thermal stability temperature and the absence of a reported melting point, in contrast to boroles which are stable at room temperature [1]. The thermal instability is predicted by orbital symmetry rules: hetero-conjugated ring systems containing 2n+1 ring atoms are unstable when n is odd (e.g., n=3 for a 7-membered ring) [2].

Thermal Stability Aromaticity Heterocyclic Chemistry

Resonance Energy of Borepin: A Quantitative Benchmark for 1-Methylborepin's Aromaticity

The aromaticity of the borepin core, which defines the electronic nature of 1-methylborepin, is quantitatively weaker than that of benzene. The empirical resonance energy of borepin is 12.7 kcal/mol, which is only half of the value for benzene (24.7 kcal/mol) [1]. This is further supported by DFT calculations showing borepin's aromatic stabilization energy (ASE) is -5.1 kcal/mol, indicating it is much less aromatic than the tropylium ion [2].

Aromaticity Resonance Energy Computational Chemistry

1-Methylborepin's Structural Simplicity: The First C-Unsubstituted Borepin vs. Substituted Analogs

1-Methylborepin is the first and simplest C-unsubstituted borepin, differentiating it from all other borepin derivatives which bear carbon-based substituents on the ring. This structural minimalism is confirmed by spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, Raman) [1]. Its synthesis in quantitative yield under adapted Vilsmeier conditions provides a benchmark for preparing the parent borepin scaffold [2].

Synthetic Chemistry Structural Characterization Borepin Derivatives

1H-Borepin, 1-methyl-: Evidence-Based Research Application Scenarios


Fundamental Studies of Weak Aromaticity and Conjugation in Boron Heterocycles

1-Methylborepin serves as a model system for investigating weak aromaticity in 6π-electron boron heterocycles. Its resonance energy of 12.7 kcal/mol, half that of benzene [1], provides a quantitative benchmark for computational and experimental studies of aromatic stabilization. Researchers can use this compound to probe the extent of π-conjugation through a tricoordinate boron center, as evidenced by its ¹H NMR ring-current effects [2].

Thermal Stability and Decomposition Pathway Analysis of Seven-Membered Heterocycles

The thermal instability of 1-methylborepin, which decomposes to benzene upon heating [3], makes it a unique substrate for studying the thermal decomposition mechanisms of hetero-conjugated ring systems. Its decomposition follows orbital symmetry predictions [4], offering a case study for the application of the Woodward-Hoffmann rules to main-group heterocycles.

Synthetic Methodology Development for C-Unsubstituted Borepins

As the first C-unsubstituted borepin, 1-methylborepin is a critical reference compound for developing new synthetic routes to the parent borepin scaffold. Its quantitative one-step synthesis [5] and detailed spectroscopic characterization [6] provide a benchmark against which new synthetic methods for borepin derivatives can be evaluated.

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